3-(2-Pyridinyl)cyclohexanone
Overview
Description
3-(2-Pyridinyl)cyclohexanone is an organic compound with the molecular formula C₁₁H₁₃NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)cyclohexanone typically involves the reaction of cyclohexanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
3-(2-Pyridinyl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinyl)cyclohexanone
- 4-(2-Pyridinyl)cyclohexanone
- 3-(3-Pyridinyl)cyclohexanone
Uniqueness
3-(2-Pyridinyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its position on the cyclohexanone ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-pyridin-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUYKDHSCXCQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443003 | |
Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110225-73-5 | |
Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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